molecular formula C23H14N2 B3109345 4,5-Diaza-9,9'-spirobifluorene CAS No. 171856-25-0

4,5-Diaza-9,9'-spirobifluorene

Cat. No.: B3109345
CAS No.: 171856-25-0
M. Wt: 318.4 g/mol
InChI Key: DRXUKNGBCQEAOM-UHFFFAOYSA-N
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Description

4,5-Diaza-9,9’-spirobifluorene is a unique organic compound characterized by its spirobifluorene core structure with two nitrogen atoms incorporated into the fluorene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diaza-9,9’-spirobifluorene typically involves the incorporation of nitrogen atoms into the spirobifluorene core. One common method is to introduce additional pyridyl moieties or directly install aza functionalities into the spirobifluorene nucleus . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4,5-Diaza-9,9’-spirobifluorene are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Diaza-9,9’-spirobifluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the spirobifluorene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated spirobifluorene compounds.

Mechanism of Action

The mechanism by which 4,5-Diaza-9,9’-spirobifluorene exerts its effects is primarily related to its electronic structure. The incorporation of nitrogen atoms into the spirobifluorene core alters the compound’s electronic properties, making it an effective electron acceptor. This facilitates charge transfer processes in applications such as OLEDs and solar cells. The molecular targets and pathways involved include interactions with electron-donating materials and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobifluorene: The parent compound without nitrogen atoms.

    4,5-Diazafluorene: A simpler aza analogue with only one fluorene unit.

    Perylenediimide Derivatives: Compounds with strong electron-accepting properties used in similar applications.

Uniqueness

4,5-Diaza-9,9’-spirobifluorene stands out due to its spirobifluorene core combined with nitrogen atoms, which enhances its electron-accepting capabilities and stability. This makes it particularly valuable in applications requiring efficient charge transfer and luminescent properties.

Properties

IUPAC Name

spiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)23(17)19-11-5-13-24-21(19)22-20(23)12-6-14-25-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXUKNGBCQEAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=CC=N6)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,5-Diaza-9,9'-spirobifluorene a promising candidate for organic electronics?

A1: this compound possesses several attractive features for organic electronics, including its rigid structure, electron-accepting properties, and ability to form stable complexes with metals. Its strong absorption in the visible region of the UV spectrum, coupled with low-lying HOMO/LUMO energy levels, makes it a suitable candidate for applications like non-fullerene polymer solar cells. [, ]

Q2: How does the incorporation of this compound affect the performance of light-emitting electrochemical cells (LECs)?

A2: Studies show that incorporating this compound as a ligand in cationic iridium complexes can lead to highly efficient LECs. This is attributed to enhanced steric hindrance and reduced self-quenching effects, resulting in improved quantum yields and power efficiencies. [, , , ]

Q3: What is the significance of the spiro configuration in this compound for device applications?

A3: The spiro configuration in this compound enhances steric hindrance around the metal center when used as a ligand in metal complexes. This structural feature minimizes the expansion of metal-ligand bonds in the excited state, leading to improved device lifetimes, as demonstrated in LECs. []

Q4: Can this compound be utilized in the development of air-stable solar cells?

A4: Yes, researchers have successfully used oligomers containing this compound to modify TiO2 nanorods, leading to air-stable poly(3-hexylthiophene):TiO2 bulk heterojunction inverted solar cells. These modified devices exhibited improved electron mobility and promising power conversion efficiencies. []

Q5: How does the structure of this compound influence its sensing capabilities?

A5: The rigid structure of this compound derivatives makes them suitable for applications in sensing. Research has shown their potential as affinity materials for quartz crystal microbalances, demonstrating high potency in detecting volatile organic compounds. []

Q6: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A6: Common characterization techniques include NMR spectroscopy, elemental analysis, UV-Vis spectroscopy, and cyclic voltammetry. These methods provide insights into the compound's structure, purity, electronic properties, and redox behavior. []

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